Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
Description
Chemical Nomenclature and Registry
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate possesses a comprehensive nomenclature profile that reflects its complex heterocyclic structure. The compound is officially registered under Chemical Abstracts Service number 641569-97-3, establishing its unique identity within the global chemical registry system. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as ethyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate. Alternative systematic names include ethyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate and 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid ethyl ester.
The molecular formula for this compound is established as C₁₉H₁₈N₄O₂, with a molecular weight of 334.37 grams per mole. The compound has been assigned the molecular descriptor number MFCD11100712, which serves as an additional registry identifier. The simplified molecular-input line-entry system representation is documented as CCOC(=O)C1=CC(=C(C=C1)C)NC2=NC=CC(=N2)C3=CN=CC=C3. The International Chemical Identifier key is registered as SYTLMFJJRMLMIO-UHFFFAOYSA-N, providing a unique digital fingerprint for the compound.
Historical Development and Discovery Context
The development of this compound is intrinsically linked to the advancement of tyrosine kinase inhibitor research, particularly in the context of chronic myeloid leukemia treatment development. Historical records indicate that this compound emerged as part of systematic efforts to design and synthesize analogues of established tyrosine kinase inhibitors such as imatinib and nilotinib. The compound's discovery context reflects the broader pharmaceutical industry initiative to develop second-generation tyrosine kinase inhibitors with enhanced potency and selectivity profiles.
Research documentation reveals that the compound functions as an intermediate in the synthesis of nilotinib, a second-generation BCR-ABL1 tyrosine kinase inhibitor. The historical development timeline indicates that nilotinib itself was developed as a more potent inhibitor of BCR-ABL compared to its predecessor imatinib, with approximately twenty-fold higher potency for BCR-ABL kinase inhibition. This compound represents a critical synthetic intermediate in achieving the structural modifications necessary for enhanced therapeutic efficacy. The systematic approach to its development involved rational design based on crystal structure analysis of imatinib-Abl complexes, leading to modifications that preserved essential binding interactions while improving overall potency.
Position in Heterocyclic Chemistry Classification
This compound occupies a significant position within the broader classification of heterocyclic compounds, specifically belonging to the category of complex polyheterocyclic structures. Heterocyclic compounds are defined as cyclic compounds containing atoms of at least two different elements as ring members, and this particular compound exemplifies the sophisticated integration of multiple heterocyclic systems. The compound incorporates both pyrimidine and pyridine ring systems, which are fundamental examples of six-membered nitrogen-containing heterocycles.
Within the established classification framework, the compound belongs to the diazine family, specifically featuring a pyrimidine ring that contains nitrogen atoms at positions one and three. The pyrimidine component classifies the compound among pyrimidine derivatives, which represent a crucial class of heterocyclic compounds with extensive biological significance. These compounds are characterized as polyunsaturated six-membered aromatic heterocyclic compounds containing two nitrogen atoms at the one and three positions of the ring. The pyridine moiety further categorizes the compound within the broader family of azines, representing six-membered heterocycles with a single nitrogen atom.
The classification extends to the compound's role as a kinase inhibitor intermediate, positioning it within the specialized category of pharmaceutical heterocycles designed for targeted therapeutic applications. This classification reflects the compound's engineered structure, which combines multiple heterocyclic elements to achieve specific molecular recognition properties essential for biological activity. The presence of both electron-rich and electron-deficient heterocyclic systems creates a unique electronic environment that contributes to its classification as a sophisticated pharmaceutical intermediate.
Structural Relationship to Pyrimidine Derivatives
The structural architecture of this compound demonstrates fundamental relationships to the broader family of pyrimidine derivatives, particularly those found in nucleic acids and pharmaceutical compounds. Pyrimidine derivatives represent one of the most important classes of heterocyclic compounds, serving as structural subunits in nucleic acids, vitamins, hormones, antibiotics, and numerous biological compounds. The compound's pyrimidine ring system shares structural characteristics with naturally occurring pyrimidines such as cytosine, thymine, and uracil, which function as essential building blocks of nucleic acids.
The molecular framework exhibits specific structural features that distinguish it within the pyrimidine derivative family. The pyrimidine ring is substituted at the four position with a pyridin-3-yl group, creating a biaryl heterocyclic system that extends the conjugated framework. This substitution pattern is characteristic of synthetic pyrimidine derivatives designed for pharmaceutical applications, where the extended aromatic system contributes to enhanced binding affinity and selectivity for target proteins. The amino linkage at the two position of the pyrimidine ring represents another key structural feature that aligns with established pharmacophore requirements for kinase inhibitor activity.
The compound's relationship to other pyrimidine derivatives is further exemplified through comparative analysis with related structures in pharmaceutical development. The structural similarity to nilotinib intermediate compounds demonstrates the systematic approach to pyrimidine derivative modification for therapeutic optimization. The presence of the ethyl ester functionality provides additional structural flexibility compared to carboxylic acid derivatives, influencing both chemical reactivity and pharmacological properties. This structural relationship positions the compound within a continuum of pyrimidine derivatives that spans from fundamental nucleic acid components to sophisticated pharmaceutical intermediates designed for targeted therapeutic applications.
| Structural Component | Chemical Significance | Relationship to Pyrimidine Family |
|---|---|---|
| Pyrimidine ring core | Six-membered diazine with N atoms at positions 1,3 | Direct structural homology to nucleic acid bases |
| Pyridin-3-yl substitution | Extended aromatic conjugation system | Enhanced π-π stacking interactions |
| Amino linkage at position 2 | Critical pharmacophore element | Common feature in bioactive pyrimidines |
| Ethyl benzoate moiety | Ester functionality for synthetic versatility | Metabolically labile protecting group |
Properties
IUPAC Name |
ethyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-3-25-18(24)14-7-6-13(2)17(11-14)23-19-21-10-8-16(22-19)15-5-4-9-20-12-15/h4-12H,3H2,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTLMFJJRMLMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660875 | |
| Record name | Ethyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641569-97-3 | |
| Record name | Ethyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641569-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrimidine Ring Construction via Urea Cyclization
- Starting with triacetylpyridine , the pyrimidine ring is synthesized through urea cyclization.
- Step : React triacetylpyridine with urea in ethanol under acid catalysis (usually hydrochloric acid) at elevated temperatures (~110°C) for approximately 5 hours.
- Outcome : Formation of 2-carbonyl-4-(3-pyridyl)-pyrimidine (intermediate II).
- The process benefits from the low cost and availability of triacetylpyridine.
- The reaction exhibits high selectivity and yield (~60-70%) under optimized conditions.
- The use of ethanol as solvent facilitates the cyclization and subsequent purification.
Reference: , which describes the urea cyclization under reflux conditions with ethanol as solvent.
Coupling with 3-Amino-4-methylbenzoic Acid Ethyl Ester
- The key intermediate (II) is coupled with 3-amino-4-methylbenzoic acid ethyl ester .
- Activation of the acid component is achieved via formation of acid chlorides using reagents such as thionyl chloride or oxalyl chloride .
- The activated acid chloride reacts with the amino group on the pyrimidine derivative to form an amide linkage.
- Solvent: Dichloromethane or toluene.
- Temperature: Room temperature to mild heating (~40°C).
- Base: Pyridine or triethylamine to scavenge HCl.
- The coupling yields high purity intermediates with minimal side reactions.
- The process is scalable and compatible with various substituents on the aromatic ring.
Reference: , which discusses similar coupling reactions involving aromatic amines and heterocyclic intermediates.
Esterification and Final Functionalization
- The ester group is introduced or modified by esterification of the carboxylic acid intermediate.
- The target ester, ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate , is obtained via Fischer esterification or direct acylation.
- Reagents: Ethanol with catalytic sulfuric acid or other acid catalysts.
- Temperature: Reflux (~78°C for ethanol).
- Duration: 4-6 hours for complete esterification.
- The esterification step can be optimized to prevent transesterification or hydrolysis.
- Alternative solvents like tert-butanol or methanol may be used to improve yields or selectivity.
- The esterification is efficient under reflux with high yields (~80%).
- Post-reaction purification involves column chromatography or recrystallization.
Reference: , which details esterification procedures for similar aromatic compounds.
Protecting Group Strategies
- Boc Protection: The amino group on the heterocycle can be protected with tert-butoxycarbonyl (Boc) groups to facilitate subsequent reactions.
- Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are used to remove Boc groups, yielding the free amine for further coupling.
- The Boc protection improves reaction selectivity and minimizes side reactions.
- Deprotection steps are straightforward and high-yielding.
Reference: , which describes Boc protection/deprotection in heterocyclic synthesis.
Summary of Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Pyrimidine ring formation | Urea, triacetylpyridine | Ethanol | 110°C, 5h | ~65% | Cyclization via urea |
| Coupling with benzoic ester | Acid chloride (from benzoic acid), pyridine | Dichloromethane | Room temp | >70% | Amide bond formation |
| Esterification | Ethanol, sulfuric acid | Reflux | 78°C | ~80% | Ester formation |
| Boc protection | Boc anhydride, base | DCM or THF | Room temp | High | Protect amino group |
| Deprotection | TFA | - | Room temp | Quantitative | Remove Boc group |
Research Findings and Data Tables
Table 1: Summary of Preparation Methods
Research Findings:
- The use of triacetylpyridine as a starting material simplifies pyrimidine ring formation.
- Mild conditions and common reagents such as acid chlorides and ethanol facilitate high-yield synthesis.
- Protecting groups like Boc improve reaction control and product purity.
- The overall synthetic route is cost-effective, scalable, and adaptable for derivative synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Kinase Inhibition
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is primarily recognized for its role as a kinase inhibitor . Kinases are crucial enzymes involved in various cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. The compound's structure allows it to selectively inhibit specific kinases, making it a candidate for targeted therapies.
| Kinase Target | Inhibition Type | Potential Applications |
|---|---|---|
| BCR-ABL Kinase | Competitive | Treatment of chronic myeloid leukemia |
| VEGFR (Vascular Endothelial Growth Factor Receptor) | Non-competitive | Antiangiogenic therapies for tumors |
| PDGFR (Platelet-Derived Growth Factor Receptor) | Competitive | Fibrosis and other proliferative disorders |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Pyrimidine Ring : Utilizing pyridine derivatives and appropriate reagents.
- Amidation Reaction : Coupling the pyrimidine with an amine to form the desired compound.
- Esterification : Converting carboxylic acid groups into esters for enhanced solubility and bioavailability.
These synthetic routes are critical for producing the compound in sufficient quantities for research and potential clinical applications.
Therapeutic Potential
Research indicates that this compound may hold promise in treating various conditions:
- Cancer Therapy : As a selective kinase inhibitor, it could be used in combination therapies to enhance efficacy against resistant cancer types.
"The development of targeted therapies using compounds like this compound represents a significant advancement in personalized medicine."
Case Study 1: Inhibition of BCR-ABL Kinase
A study demonstrated that this compound effectively inhibited BCR-ABL kinase activity in vitro, leading to reduced proliferation of chronic myeloid leukemia cells. The IC50 value was determined to be significantly lower than that of existing treatments, indicating its potential as a more effective therapeutic agent.
Case Study 2: Antiangiogenic Activity
In another investigation, the compound exhibited antiangiogenic properties by inhibiting VEGFR signaling pathways in endothelial cells. This effect was quantified through tube formation assays and indicated that Ethyl 4-methyl could serve as a lead compound for developing anti-cancer drugs aimed at tumor vasculature.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate exerts its effects involves its interaction with molecular targets and pathways. The pyridine and pyrimidine rings can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Their Modifications
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate belongs to a broader class of pyridine-pyrimidine hybrids. Key analogs and their structural/functional differences are summarized below:
Impact of Substituents on Bioactivity
Pyrimidine vs. Pyridazine
Replacing the pyrimidine ring (as in the target compound) with pyridazine (e.g., I-6230) reduces binding specificity to tyrosine kinases due to altered hydrogen-bonding interactions with ATP-binding pockets .
Ester vs. Carboxylic Acid
The ethyl ester group in the target compound enhances lipophilicity (logP ~2.8) compared to the carboxylic acid analog (CAS 641569-94-0, logP ~1.2), improving membrane permeability and oral bioavailability .
Linker Modifications
Phenethylamino (I-6230) or ethoxy (I-6473) linkers introduce conformational flexibility, which can either enhance or disrupt target engagement depending on the kinase’s active site geometry .
Biological Activity
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, also known by its CAS number 641569-97-3, is a compound notable for its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O2 |
| Molecular Weight | 334.3718 g/mol |
| IUPAC Name | Ethyl 4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]benzoate |
| SMILES | CCOC(=O)c1ccc(C)c(Nc2nccc(n2)c3cccnc3)c1 |
This compound has been identified primarily as a kinase inhibitor . Kinase inhibitors play a significant role in regulating various cellular processes, including cell division and apoptosis. The specific interaction of this compound with various kinases can lead to altered signaling pathways, which are crucial in cancer therapy and other diseases.
Anticancer Properties
Research indicates that this compound is linked to the development of Nilotinib (AMN107), a well-known tyrosine kinase inhibitor used in treating chronic myeloid leukemia (CML). The compound's structural similarities to Nilotinib suggest it may exhibit similar anticancer properties by inhibiting the BCR-ABL fusion protein that drives CML progression .
In Vitro Studies
A study assessing the compound's efficacy demonstrated that it could inhibit cellular proliferation in cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, particularly in cells expressing high levels of the targeted kinases.
Case Studies
- Case Study on CML Treatment : In a clinical context, patients treated with Nilotinib showed significant improvements in hematological and cytogenetic responses. Given that this compound is a precursor to Nilotinib, its biological activity may similarly contribute to therapeutic effects observed in CML treatments.
- Toxicological Assessment : Toxicity studies indicated that while the compound exhibits potent biological activity, careful consideration of dosage is necessary to mitigate potential adverse effects on normal cells.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Kinase Inhibition : The compound demonstrates significant inhibition against various kinases involved in tumor growth and progression.
- Selectivity : It exhibits selectivity for specific kinase targets, which may reduce off-target effects compared to less selective inhibitors.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, making it a promising candidate for further development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves dissolving the precursor (e.g., ethyl 4-methyl-3-aminobenzoate) in THF, followed by reaction with 4-(pyridin-3-yl)pyrimidin-2-yl derivatives under nitrogen. t-BuOK is often used as a base to deprotonate the amine, enabling efficient coupling . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical: THF at room temperature for 12–24 hours typically yields 75–85% purity, but flash column chromatography (8.5:1.5 EtOAC:MeOH) is required for purification .
| Key Reaction Parameters | Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF | Enhances solubility of aromatic intermediates |
| Base | t-BuOK | Facilitates deprotonation of NH groups |
| Temperature | Room temp. | Avoids side reactions (e.g., ester hydrolysis) |
| Purification | Silica gel CC | Removes unreacted aniline derivatives |
Q. How is the compound characterized, and what spectroscopic techniques resolve structural ambiguities?
- Methodological Answer :
- NMR : and NMR confirm the presence of the pyridinylpyrimidine moiety (e.g., aromatic protons at δ 8.5–9.0 ppm) and ester group (δ 4.3–4.5 ppm for CHCH) .
- IR : Stretching frequencies at ~1700 cm (ester C=O) and ~2100 cm (azide intermediates, if applicable) validate functional groups .
- Mass Spectrometry : High-resolution MS (e.g., exact mass 320.1273 Da) confirms molecular formula (CHNO) .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in molecular conformation predicted by computational models?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is employed to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, the pyridinylpyrimidine moiety often exhibits a planar conformation, but steric hindrance from the ethyl ester group may induce torsional strain. Discrepancies between DFT-calculated and observed dihedral angles (e.g., >10° deviation) require iterative refinement with SHELXPRO to account for thermal motion .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Mesylate salts (e.g., imatinib analogs) improve water solubility via protonation of pyridine nitrogen (pKa ~3.7) .
- Prodrug Design : Hydrolysis of the ethyl ester to a carboxylic acid enhances polarity (log P reduction from ~4.4 to ~2.1) .
- Co-solvents : Use DMSO:water (1:4 v/v) for in vitro assays, but avoid concentrations >10% DMSO to prevent cellular toxicity .
Q. How do structural modifications (e.g., trifluoromethyl substitution) impact binding affinity to tyrosine kinases?
- Methodological Answer : SAR studies show that electron-withdrawing groups (e.g., CF) at the pyrimidine 4-position increase lipophilicity (log P +0.5) and enhance ATP-binding pocket interactions in kinases like Bcr-Abl. However, excessive hydrophobicity reduces aqueous solubility. Competitive inhibition assays (IC) using recombinant kinases and ATP analogs (e.g., -ATP) quantify affinity changes .
| Modification | Effect on IC | Solubility (mg/mL) |
|---|---|---|
| Parent compound | 0.45 µM | 0.12 (pH 7.4) |
| CF-substituted | 0.28 µM | 0.08 (pH 7.4) |
Q. What analytical methods resolve batch-to-batch variability in purity for preclinical studies?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water:acetonitrile (gradient: 50% to 95% ACN over 25 min) to detect impurities >0.1% .
- DSC/TGA : Differential scanning calorimetry (melting point 287–293°C) and thermogravimetric analysis identify hydrate/solvate forms .
Data Contradictions and Resolution
Q. Why do reported melting points vary between 287–293°C and 221–228°C in literature?
- Resolution : The lower range (221–228°C) corresponds to mesylate salt forms (e.g., imatinib mesylate), while the higher range applies to the free base. Hydration state (e.g., monohydrate vs. anhydrous) also affects thermal behavior .
Key Omissions and Recommendations
- Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
